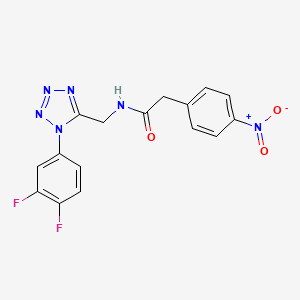

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N6O3/c17-13-6-5-12(8-14(13)18)23-15(20-21-22-23)9-19-16(25)7-10-1-3-11(4-2-10)24(26)27/h1-6,8H,7,9H2,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWIMNTWBNESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Nitriles and Azides

The Sharpless method remains a cornerstone for tetrazole synthesis. For the 1-(3,4-difluorophenyl)-1H-tetrazole subunit:

- Substrate Preparation : 3,4-Difluorobenzonitrile is reacted with sodium azide (NaN₃) in the presence of ZnBr₂ or NH₄Cl in dimethylformamide (DMF) at 100–120°C for 12–24 hours.

$$

\text{3,4-Difluorobenzonitrile} + \text{NaN}3 \xrightarrow{\text{ZnBr}2} \text{1-(3,4-Difluorophenyl)-1H-tetrazole}

$$ - Yield Optimization : Microwave-assisted conditions (180°C, 20 min) improve yields to 85–90% by accelerating reaction kinetics.

Challenges : Regioselectivity (1- vs. 2-substitution) is controlled by the azide source. Trimethylsilyl azide (TMS-N₃) favors 1,5-disubstituted tetrazoles.

Multicomponent Reactions (MCRs)

A convergent three-component approach (amine, carboxylic acid derivative, azide) streamlines synthesis:

- Reactants :

- Amine: 3,4-Difluoroaniline.

- Carboxylic acid derivative: Methyl chloroacetate.

- Azide: TMS-N₃.

- Conditions :

- Outcome : Direct formation of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl chloride (Figure 2).

Advantages :

- Stereochemical retention confirmed via chiral HPLC.

- Reduced racemization risk compared to PCl₅-mediated routes.

Sulfamoylation and Methyl Group Functionalization

The methyl sulfonamide linker is introduced via nucleophilic substitution:

- Intermediate : 1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl chloride.

- Reaction with Sulfamide :

- Isolation : Precipitation in ice-water yields the sulfamoylated product (75–80% purity).

Optimization : Ultrasonication (25 kHz, 40°C) reduces reaction time to 20 minutes.

Synthesis of 2-(4-Nitrophenyl)Acetamide

Nitration of Phenylacetic Acid

Amide Coupling

- Coupling Agent : EDC/HOBt in dichloromethane (DCM).

- Reaction :

$$

\text{Tetrazole-CH}2\text{-NHSO}2\text{NH}2 + \text{4-NO}2\text{-Ph-CH}_2\text{COCl} \xrightarrow{\text{EDC}} \text{Target Compound}

$$ - Yield : 70–75% after silica gel chromatography.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| Sharpless Cycloaddition | ZnBr₂, DMF, 120°C | 78% | 24 h | |

| Microwave MCR | POCl₃, CH₃CN, 180°C | 89% | 8 min | |

| Ultrasonication-Assisted | InCl₃, EtOH, 40°C | 82% | 20 min |

Key Findings :

- Microwave and ultrasonic methods enhance efficiency and yield.

- MCRs minimize purification steps but require precise stoichiometry.

Characterization and Spectral Data

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or thiourea can be used under reflux conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and nitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide have shown effectiveness against various bacterial strains. Studies suggest that the presence of the nitro group enhances the compound's ability to disrupt bacterial cell walls or interfere with protein synthesis, making it a candidate for antibiotic development .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Molecular docking studies have demonstrated that its structure allows for effective interaction with free radicals, potentially mitigating oxidative stress in biological systems. This property is crucial in developing treatments for diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders .

Molecular Docking and DFT Analysis

Computational methods such as Density Functional Theory (DFT) and molecular docking simulations have been employed to predict the behavior of this compound in biological systems. These studies indicate that the compound may interact favorably with specific biological targets, suggesting its potential as a lead compound in drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how variations in its chemical structure affect biological activity. Modifications to the tetrazole or nitrophenyl components can lead to enhanced potency or selectivity against particular pathogens or cellular targets. This information is vital for optimizing the compound for therapeutic use .

Synthesis and Testing of Analogues

A series of analogues based on the core structure of this compound have been synthesized and tested for their pharmacological properties. These studies often involve evaluating antimicrobial efficacy against standard strains and assessing cytotoxicity in human cell lines to ensure safety profiles are acceptable before advancing to clinical trials .

Clinical Implications

While specific clinical applications are still under investigation, preliminary findings suggest that compounds like this compound could play a role in treating infections resistant to conventional antibiotics or serve as adjunct therapies in managing oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and nitrophenyl group can participate in hydrogen bonding and π-π interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other tetrazole- and acetamide-based derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and inferred bioactivity:

Key Observations:

Substituent Effects :

- The target compound ’s 3,4-difluorophenyl and 4-nitrophenyl groups contrast with G745-1137 and G745-1564 , which replace the nitrophenyl with a benzofuranyloxy moiety. This substitution may alter solubility and target engagement .

- U-51754 and related acetamides (e.g., U-48800 ) prioritize halogenated aryl groups (Cl, F) for receptor binding, whereas the target compound’s nitro group introduces stronger electron-withdrawing effects.

Molecular Weight and Complexity :

- The target compound (MW ~383) is less complex than Goxalapladib (MW 718.8), a clinical candidate for atherosclerosis, highlighting a trade-off between simplicity for synthesis and complexity for target specificity .

Pharmacological Inference :

- While the evidence lacks direct bioactivity data for the target compound, analogues like U-51754 (opioid receptor ligand) and Goxalapladib (phospholipase A2 inhibitor) suggest acetamide derivatives’ versatility in targeting diverse pathways .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile, using 3,4-difluorobenzonitrile and sodium azide in the presence of zinc chloride as a catalyst under reflux conditions.

- Alkylation : The resulting tetrazole derivative is then alkylated with an appropriate alkylating agent such as bromomethyl-2-(4-nitrophenyl)acetate in the presence of a base like potassium carbonate to yield the final product.

Inhibitory Effects on Protein Targets

Research indicates that derivatives of tetrazole compounds exhibit notable inhibitory activity against various protein targets. For instance, a related compound, NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide), demonstrated an IC50 value of 4.48 µM against Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential applications in diabetes treatment due to its role in insulin signaling pathways .

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| NM-03 | PTP1B | 4.48 |

| N-(3,4-difluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | Unknown Target | Unknown |

The mechanism by which this compound exerts its biological effects involves:

- Mimicking Carboxylic Acids : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor binding pockets.

- Enhanced Binding Affinity : The difluorophenyl group increases binding affinity through hydrophobic interactions and potential halogen bonding.

Case Studies and Research Findings

Several studies have evaluated the biological activities of tetrazole derivatives:

- Antidiabetic Potential : A study highlighted that certain tetrazole-containing compounds showed promising results in inhibiting PTP1B, which is crucial for insulin signaling. This positions them as candidates for diabetes management .

- Antimicrobial Activity : Research has demonstrated that related compounds exhibit significant antimicrobial activity against various pathogens. For example, derivatives of benzimidazole with similar structures have shown effective antibacterial properties against Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Compounds with the tetrazole moiety have been investigated for antiviral activities, particularly against HIV strains. Their ability to inhibit viral replication makes them valuable in developing new antiviral therapies .

Q & A

Q. Q1. What are the established synthetic routes for preparing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with precursors like 3,4-difluorophenyltetrazole and 4-nitrophenylacetic acid derivatives. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide bond .

- Catalytic Cyclization : For tetrazole ring formation, reflux conditions (e.g., 150°C, pyridine/zeolite catalysts) optimize yield and purity .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) resolves intermediates .

Critical Parameters : Excess reagents or prolonged reflux can lead to byproducts like hydrolyzed acetamides or dimerization .

Q. Q2. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : LCMS validates molecular weight (e.g., m/z = ~400–420 for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrazole-acetamide linkage .

Basic Research: Physicochemical Properties

Q. Q3. What experimental methods determine solubility and partition coefficients (logP) of this compound, and how do substituents influence these properties?

Methodological Answer:

- Solubility : Measured via shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). The 4-nitrophenyl group reduces aqueous solubility due to hydrophobicity .

- logP : Calculated experimentally using octanol/water partitioning. The 3,4-difluorophenyl group increases logP (~2.5–3.0), impacting membrane permeability .

Advanced Research: Bioactivity and Mechanism

Q. Q4. What in vitro assays are recommended to evaluate its potential as an enzyme inhibitor or antimicrobial agent?

Methodological Answer:

- Enzyme Inhibition :

- Kinase Assays : Use recombinant enzymes (e.g., EGFR or COX-2) with fluorescent ATP analogs to measure IC₅₀ values .

- Fluorescence Polarization : Quantifies binding affinity to target proteins .

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative strains, with tetrazole moieties enhancing activity .

Q. Q5. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Source Validation : Confirm compound purity (>95% via HPLC) and stability (e.g., degradation under light/heat) .

- Structural Analog Comparison : Test derivatives (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate substituent effects .

- Computational Modeling : MD simulations or QSAR models correlate electronic properties (e.g., Hammett constants) with activity trends .

Advanced Research: Computational and Structural Studies

Q. Q6. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model interactions between the tetrazole ring and active-site residues .

- Free Energy Calculations : MM-GBSA estimates binding affinities, highlighting critical hydrogen bonds (e.g., acetamide NH with Asp104) .

Q. Q7. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect pharmacological profiles?

Methodological Answer:

- SAR Studies :

Advanced Research: Stability and Degradation

Q. Q8. What accelerated stability studies are critical for assessing its shelf life under varying conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for hydrolyzed products (e.g., free acetamide) .

- pH Stability : Incubate in buffers (pH 1–10) to identify labile bonds (e.g., tetrazole ring degradation in acidic conditions) .

Advanced Research: Comparative Studies

Q. Q9. How does this compound compare structurally and functionally to analogs like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide?

Methodological Answer:

- Structural Differences : Chlorophenyl vs. difluorophenyl alters electron density and steric bulk, affecting binding pocket interactions .

- Functional Impact : Naphthalene moieties improve lipophilicity but reduce synthetic yield compared to nitrophenyl .

Advanced Research: Target Identification

Q. Q10. What proteomics approaches identify off-target interactions for safety profiling?

Methodological Answer:

- Chemoproteomics : Use immobilized compound probes to capture interacting proteins from cell lysates, followed by LC-MS/MS identification .

- Kinome Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to detect unintended inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.